molecular formula C22H43NO4 B162698 16-Nitroxystearate CAS No. 53034-38-1

16-Nitroxystearate

Cat. No. B162698
CAS RN: 53034-38-1
M. Wt: 385.6 g/mol
InChI Key: BPDFMDXURXAITH-UHFFFAOYSA-N
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Description

16-Nitroxystearate, also known as 16-DOXYL-stearic Acid, is a member of aminoxyls . It is functionally related to a 4,4-dimethyloxazolidine -N-oxyl and an octadecanoic acid . It is not a naturally occurring metabolite and is only found in those individuals exposed to this compound or its derivatives .


Molecular Structure Analysis

The molecular formula of this compound is C22H42NO4 . The InChIKey, which is a unique identifier for the compound, is RPAZYIOIDZRJOO-UHFFFAOYSA-N . The Canonical SMILES, another way to represent the structure of the compound, is CCC1 (N (C (CO1) ©C) [O])CCCCCCCCCCCCCCC (=O)O .


Physical And Chemical Properties Analysis

The molecular weight of this compound is 384.6 g/mol . It has a Hydrogen Bond Donor Count of 1 and a Hydrogen Bond Acceptor Count of 4 . The XLogP3-AA, a measure of the compound’s lipophilicity, is 4.6 .

Scientific Research Applications

Membrane Dynamics and Hypertension

A study by Daveloose et al. (1983) explored the use of 16-nitroxystearate in erythrocyte membranes of genetically hypertensive rats. They found that the rotation activation energy of this compound was significantly increased in these rats compared to normotensive controls, indicating a change in membrane dynamics related to hypertension (Daveloose et al., 1983).

Photographic Dispersions

Livshits et al. (1993) utilized nitroxide spin probes, including this compound, to study the microstructure and molecular dynamics in colour coupler dispersion particles. This application highlights the utility of this compound in understanding the behavior of molecules in various pH environments and concentrations (Livshits et al., 1993).

Bacterial Studies

Berendes et al. (1996) conducted studies on the degradation of nitrocellulose, which involved an organism capable of nitrate reduction. While this study does not directly involve this compound, it's relevant in the broader context of nitrate and nitrite research (Berendes et al., 1996).

Fatty Acid Binding Studies

Perkins et al. (1982) used derivatives of stearic acid, including a nitroxyl radical at C-16, to study their binding to bovine serum albumin. This research is significant for understanding how modifications like nitroxystearate affect fatty acid interactions with proteins (Perkins et al., 1982).

Cellular Impact and Drug Interactions

Czepas et al. (2020) explored the biological properties of doxyl stearate nitroxides, including this compound, particularly focusing on their impact on cellular changes and interaction with anticancer drugs. This research is crucial for understanding the potential therapeutic applications of nitroxystearates (Czepas et al., 2020).

Emulsion and Particle Studies

Berton-Carabin et al. (2013) used this compound to investigate the distribution and reactivity of molecules in emulsions and solid lipid nanoparticles. This study demonstrates the versatility of this compound in different mediums (Berton-Carabin et al., 2013).

properties

IUPAC Name

15-(2-ethyl-3-hydroxy-4,4-dimethyl-1,3-oxazolidin-2-yl)pentadecanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H43NO4/c1-4-22(23(26)21(2,3)19-27-22)18-16-14-12-10-8-6-5-7-9-11-13-15-17-20(24)25/h26H,4-19H2,1-3H3,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPDFMDXURXAITH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1(N(C(CO1)(C)C)O)CCCCCCCCCCCCCCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H43NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Q & A

Q1: How does 16-doxyl-stearic acid interact with its target in biological membranes?

A1: 16-Doxyl-stearic acid inserts itself into the hydrophobic core of lipid bilayers. [, , , , ] Its nitroxyl group, located at the 16th carbon atom of the stearic acid chain, provides a paramagnetic center that can be detected by EPR spectroscopy. [, ] This allows researchers to study the dynamics and organization of the membrane interior.

Q2: What is the molecular formula and weight of 16-doxyl-stearic acid?

A2: The molecular formula is C22H42NO4 and the molecular weight is 372.58 g/mol.

Q3: What are the key spectroscopic features of 16-doxyl-stearic acid?

A4: Its EPR spectrum exhibits characteristic hyperfine splitting patterns that are sensitive to the probe's rotational motion and the polarity of its microenvironment. [, ] Changes in these patterns provide information about membrane fluidity, order, and interactions with other molecules. []

Q4: Is 16-doxyl-stearic acid compatible with various biological systems?

A5: Yes, it has been successfully incorporated into a wide range of biological membranes, including erythrocyte membranes, liposomes, synaptosomes, and mitochondria. [, , , ]

Q5: Does 16-doxyl-stearic acid exhibit catalytic activity?

A5: 16-Doxyl-stearic acid is not known to possess intrinsic catalytic properties. Its primary role is as a probe molecule for studying membrane structure and dynamics using EPR spectroscopy.

Q6: Has 16-doxyl-stearic acid been used in computational studies?

A8: Yes, it has been employed in molecular dynamics (MD) simulations to investigate membrane properties and interactions. [] These simulations provide insights into the behavior of 16-doxyl-stearic acid within lipid bilayers and its influence on membrane properties. []

Q7: How does the position of the doxyl group in stearic acid influence its membrane localization and EPR spectral properties?

A9: The position of the doxyl group determines the depth of insertion within the lipid bilayer. 16-Doxyl-stearic acid, with the doxyl group near the end of the fatty acid chain, probes the membrane core, while 5-doxyl-stearic acid, with the doxyl group closer to the headgroup region, provides information about the membrane surface. [, ] This difference in localization leads to distinct EPR spectral characteristics, reflecting the different microenvironments experienced by the probes. []

Q8: How is the stability of 16-doxyl-stearic acid maintained?

A10: 16-Doxyl-stearic acid is typically stored as a solid or in organic solvents to prevent oxidation and degradation. [] For membrane incorporation, it is often dissolved in a small volume of ethanol or another suitable organic solvent before being added to the membrane suspension.

Q9: What SHE regulations are applicable to research involving 16-doxyl-stearic acid?

A9: While not a pharmaceutical, standard laboratory safety protocols for handling chemicals should be followed. This includes wearing appropriate personal protective equipment and handling the compound in a well-ventilated area.

Q10: How has the use of 16-doxyl-stearic acid in membrane research evolved?

A27: Since its introduction, 16-doxyl-stearic acid has been instrumental in advancing our understanding of membrane structure and dynamics. [] Its use in combination with EPR spectroscopy has enabled researchers to investigate various membrane-related phenomena, including phase transitions, lipid-protein interactions, and the effects of external agents on membrane properties.

Q11: What are the potential cross-disciplinary applications of 16-doxyl-stearic acid research?

A28: The knowledge gained from studying membranes using 16-doxyl-stearic acid and EPR spectroscopy has implications for various fields, including drug delivery, material science, and nanotechnology. [] For example, understanding how molecules interact with and perturb membranes is crucial for designing effective drug delivery systems.

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